2-(Cyclopropylamino)-2-methyl-3-(1h-pyrazol-1-yl)propanamide
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Overview
Description
2-(Cyclopropylamino)-2-methyl-3-(1h-pyrazol-1-yl)propanamide is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a cyclopropylamino group, a methyl group, and a pyrazolyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylamino)-2-methyl-3-(1h-pyrazol-1-yl)propanamide typically involves the reaction of cyclopropylamine with 2-methyl-3-(1h-pyrazol-1-yl)propanoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is stirred at a low temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopropylamino)-2-methyl-3-(1h-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-(Cyclopropylamino)-2-methyl-3-(1h-pyrazol-1-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Cyclopropylamino)-2-methyl-3-(1h-pyrazol-1-yl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-(Cyclopropylamino)-3-(3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoic acid
- N-(2-(1H-pyrazol-1-yl)phenyl)-picolinamide
Uniqueness
2-(Cyclopropylamino)-2-methyl-3-(1h-pyrazol-1-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropylamino group provides rigidity and stability, while the pyrazolyl group offers potential for various chemical modifications and interactions.
Properties
Molecular Formula |
C10H16N4O |
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Molecular Weight |
208.26 g/mol |
IUPAC Name |
2-(cyclopropylamino)-2-methyl-3-pyrazol-1-ylpropanamide |
InChI |
InChI=1S/C10H16N4O/c1-10(9(11)15,13-8-3-4-8)7-14-6-2-5-12-14/h2,5-6,8,13H,3-4,7H2,1H3,(H2,11,15) |
InChI Key |
BLBQGUJGKQCODY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C=CC=N1)(C(=O)N)NC2CC2 |
Origin of Product |
United States |
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